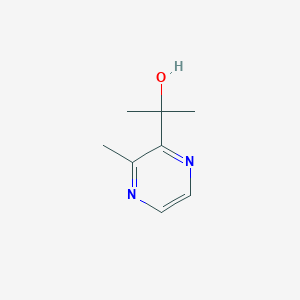

2-(3-Methyl-2-pyrazinyl)-2-propanol

Description

Significance of Alkylpyrazines in Chemical Synthesis and Natural Product Chemistry

Alkylpyrazines, which are pyrazines substituted with one or more alkyl groups, are particularly noteworthy for their sensory properties and are key components in the aroma of many roasted and toasted foods. Beyond their role as flavor and fragrance compounds, alkylpyrazines serve as versatile building blocks in organic synthesis. Their unique electronic properties and the reactivity of the pyrazine (B50134) ring allow for a variety of chemical transformations, making them valuable precursors for more complex molecules. In natural product chemistry, the identification and synthesis of novel alkylpyrazines continue to be an active area of research, contributing to our understanding of biosynthetic pathways and the chemical ecology of various organisms.

Academic Context and Research Trajectory of 2-(3-Methyl-2-pyrazinyl)-2-propanol

The specific compound, 2-(3-Methyl-2-pyrazinyl)-2-propanol, represents a more specialized area of pyrazine research. Its structure, featuring a tertiary alcohol group attached to a methyl-substituted pyrazine ring, suggests potential for unique chemical reactivity and applications. The research trajectory for such a compound would typically involve its synthesis, characterization, and exploration of its chemical properties.

While extensive research dedicated solely to 2-(3-Methyl-2-pyrazinyl)-2-propanol is not widely available in public literature, its synthesis can be logically inferred from established organometallic reactions. A plausible and common method for creating such a carbon-carbon bond between a heterocyclic ring and a tertiary alcohol is through a Grignard reaction. youtube.comdoubtnut.comyoutube.com This would likely involve the reaction of a Grignard reagent derived from a halogenated 3-methylpyrazine with acetone. youtube.comdoubtnut.com The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of acetone, and subsequent acidic workup would yield the tertiary alcohol, 2-(3-Methyl-2-pyrazinyl)-2-propanol. youtube.comyoutube.com

The study of this and similar compounds contributes to a deeper understanding of the structure-activity relationships within the pyrazine family. Research into its potential reactions, such as dehydration of the alcohol or further substitution on the pyrazine ring, could open new avenues for the synthesis of novel heterocyclic structures.

Chemical and Physical Properties

Detailed experimental data for 2-(3-Methyl-2-pyrazinyl)-2-propanol is not readily found in comprehensive databases. However, based on its molecular structure, we can predict some of its key properties.

| Property | Predicted Value |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

These predicted properties provide a foundational understanding of the compound and would be the basis for its initial characterization in a research setting.

Structure

3D Structure

Properties

CAS No. |

41110-31-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(3-methylpyrazin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 |

InChI Key |

LRTXQLOIDZHMAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methyl 2 Pyrazinyl 2 Propanol

Classical Synthetic Routes and Reaction Optimizations

The traditional synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol relies on well-established reactions that build the molecule sequentially. This involves first constructing the 2-methylpyrazine (B48319) nucleus, followed by functionalization to introduce the 2-propanol group.

Precursor Chemistry and Starting Material Derivatization for Pyrazine (B50134) Nucleus Construction

The foundational precursor for the target molecule is 2-methylpyrazine. The most common industrial method for its synthesis is the vapor-phase dehydrocyclization (or cyclocondensation) of ethylenediamine (B42938) and propylene (B89431) glycol. researchgate.netmdpi.com This reaction is typically performed at high temperatures over a bifunctional catalyst that possesses both dehydration and dehydrogenation capabilities. researchgate.net

The process involves the initial condensation of the amine and diol to form an intermediate, likely N-(β-hydroxypropyl)ethylenediamine, which then cyclizes and is subsequently dehydrogenated to the aromatic pyrazine ring. rsc.org A variety of catalytic systems have been developed to optimize this transformation, with a focus on maximizing the yield and selectivity for 2-methylpyrazine.

| Catalyst System | Support | Promoters | Temperature (°C) | Yield/Selectivity of 2-Methylpyrazine | Reference |

| Copper | Alumina | Chromium (Cr) | 380 | 84.75% selectivity | researchgate.net |

| Zinc Oxide-Chromium Oxide | - | - | 350-450 | High rate of formation | mdpi.com |

| Silver | - | - | 350-450 | 69% yield | google.com |

| Zinc Oxide | - | - | 470-480 | 64% yield | google.com |

This table summarizes various catalytic systems used for the synthesis of 2-methylpyrazine from ethylenediamine and propylene glycol, highlighting the reaction conditions and reported efficiencies.

Carbonyl Addition Reactions for Propanol (B110389) Moiety Formation

With the 2-methylpyrazine precursor in hand, the next stage is the formation of the 2-propanol side chain. This is classically achieved through a nucleophilic addition to a carbonyl group. The most direct pathway involves the reaction of a methyl organometallic reagent with a suitable pyrazinyl ketone intermediate, namely 2-acetyl-3-methylpyrazine (B1328917).

Preparation of a Pyrazinyl Ketone: A common method for synthesizing pyrazinyl ketones is the reaction of a cyanopyrazine with a Grignard reagent. patsnap.comgoogle.com For the synthesis of the required intermediate, 2-acetyl-3-methylpyrazine, a plausible route involves the reaction of 2-cyano-3-methylpyrazine with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr).

Nucleophilic Addition to Form the Tertiary Alcohol: The key step in forming the propanol moiety is the addition of a methyl nucleophile to the carbonyl carbon of 2-acetyl-3-methylpyrazine. This reaction, typically a Grignard reaction, uses a methyl organometallic reagent like methylmagnesium bromide. The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, 2-(3-methyl-2-pyrazinyl)-2-propanol. illinois.edunih.gov

graph TD; A[2-Cyano-3-methylpyrazine] -->|1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Workup)| B(2-Acetyl-3-methylpyrazine); B -->|1. CH₃MgBr 2. H₃O⁺ (Workup)| C[2-(3-Methyl-2-pyrazinyl)-2-propanol];

Figure 1: Proposed classical synthetic pathway for 2-(3-methyl-2-pyrazinyl)-2-propanol via a Grignard reaction with a ketone intermediate.

Catalytic Strategies in the Synthesis of Substituted Pyrazines

Catalysis is central to the efficient synthesis of the pyrazine nucleus. As detailed in section 2.1.1, heterogeneous catalysts are crucial for the industrial production of 2-methylpyrazine from acyclic precursors. These catalysts are typically mixed metal oxides that provide the necessary acidic and basic sites for dehydration and dehydrogenation. mdpi.com

The choice of catalyst and reaction conditions significantly impacts the product distribution and yield. Research has focused on optimizing these catalysts by modifying their composition with various promoters to enhance activity and selectivity.

| Catalyst Type | Specific Example | Function | Reference |

| Mixed Metal Oxide | ZnO-Cr₂O₃ | Dehydrocyclization | mdpi.com |

| Promoted Copper | Cr-promoted Cu-Zn/Al₂O₃ | Dehydrogenation, Dehydration | researchgate.netresearchgate.net |

| Supported Metal | Silver (Ag) | Dehydrogenation | google.com |

| Zeolite-Based | Zinc-modified ZSM-5 or BETA | Dehydration, Dehydrogenation | researchgate.net |

This table outlines different types of catalysts employed in the synthesis of substituted pyrazines, specifying their function in the reaction.

Novel and Sustainable Synthetic Approaches

In line with the growing demand for environmentally responsible chemical manufacturing, new methods are being explored for the synthesis of pyrazines and their derivatives. These approaches prioritize the use of renewable feedstocks, reduce waste, and employ milder reaction conditions.

Green Chemistry Principles in 2-(3-Methyl-2-pyrazinyl)-2-propanol Synthesis

The principles of green chemistry can be applied to the synthesis of the target molecule, primarily by reimagining the production of the 2-methylpyrazine precursor. One significant advancement is the use of crude glycerol (B35011), a major byproduct of biodiesel production, as a sustainable feedstock. mdpi.com Crude glycerol can be catalytically converted to propylene glycol or used directly in the dehydrocyclization reaction with ethylenediamine, providing a value-added application for a waste stream. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a powerful tool for introducing chirality and performing selective transformations under mild, aqueous conditions. While the direct enzymatic synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol is not established, a chemoenzymatic approach is highly feasible for producing enantiomerically pure versions of the molecule. The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry, but enzymes can provide an effective solution. researchgate.netnih.gov

A potential chemoenzymatic route would involve:

Chemical Synthesis: The racemic mixture of 2-(3-methyl-2-pyrazinyl)-2-propanol is first synthesized using the classical Grignard route described in section 2.1.2.

Enzymatic Kinetic Resolution: The resulting (R/S)-alcohol mixture is then subjected to enzymatic kinetic resolution. This process uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers, leaving the other enantiomer as an unreacted alcohol. acs.org The esterified and unesterified alcohols can then be separated chromatographically. This method is widely used for the preparation of optically active alcohols. nih.govacs.org

| Enzyme Class | Potential Role | Reaction | Advantage | Reference |

| Lipase | Kinetic Resolution | Enantioselective acylation of the racemic alcohol | Access to enantiomerically pure (R) or (S) alcohol | nih.govacs.org |

| Alcohol Dehydrogenase | Asymmetric Reduction (Hypothetical) | Asymmetric reduction of 2-acetyl-3-methylpyrazine | Direct formation of a chiral secondary alcohol (not tertiary) | nih.gov |

| Hydrolase | Enantioselective Hydrolysis | Hydrolysis of a racemic ester of the target alcohol | Alternative to enzymatic acylation for resolution | acs.org |

This table presents potential applications of enzymes in the synthesis of chiral 2-(3-methyl-2-pyrazinyl)-2-propanol, outlining their hypothetical roles and benefits.

Flow Chemistry and Continuous Processing Techniques

The synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol, particularly via the exothermic Grignard addition to a pyrazinyl ketone, is highly amenable to flow chemistry and continuous processing. chemicalindustryjournal.co.uk This approach offers significant advantages over traditional batch synthesis by providing superior control over reaction parameters, enhancing safety, and improving reproducibility. niper.gov.invapourtec.com

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. researchgate.net For the proposed Grignard reaction, a flow system could involve the in-situ generation of the isopropylmagnesium bromide reagent by passing a solution of isopropyl bromide over a packed bed of magnesium metal. niper.gov.inresearchgate.net This freshly prepared, highly reactive Grignard reagent would then be immediately mixed with a stream of 2-acetyl-3-methylpyrazine solution in a microreactor.

The key benefits of this technique include:

Enhanced Safety: The on-demand generation and immediate consumption of the highly reactive and air-sensitive Grignard reagent minimizes the risks associated with its storage and handling. chemicalindustryjournal.co.uk Furthermore, the small internal volume of the reactor contains only a minimal amount of reactive material at any given time, drastically reducing the risk of thermal runaway from the exothermic addition reaction. vapourtec.com

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is often difficult to achieve in large-scale batch reactors. vapourtec.com This leads to fewer side reactions and a cleaner product profile.

Increased Yield and Purity: The precise control over stoichiometry and residence time can lead to higher selectivity and yields by minimizing the formation of byproducts. researchgate.netresearchgate.net

A hypothetical study on the continuous flow synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol could yield data as shown in the table below, illustrating the optimization of reaction conditions.

| Entry | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 1.0 | 75 |

| 2 | 25 | 1.0 | 88 |

| 3 | 25 | 0.5 | 82 |

| 4 | 25 | 2.0 | 91 |

| 5 | 40 | 2.0 | 85 (Increased byproducts) |

Stereoselective Synthesis of Enantiomeric Forms

The tertiary alcohol, 2-(3-methyl-2-pyrazinyl)-2-propanol, possesses a stereocenter at the carbinol carbon. Therefore, the synthesis of its individual enantiomers is a significant challenge that requires stereoselective methods. The asymmetric construction of quaternary carbon stereocenters, such as the one in the target molecule, is a demanding task in organic synthesis due to steric hindrance and the difficulty of differentiating between the two substituents on the ketone. ingentaconnect.comchinesechemsoc.orgbenthamdirect.com

Chiral Auxiliaries and Asymmetric Catalysis in Propanol Center Formation

Two primary strategies can be envisioned for the enantioselective synthesis of the propanol center: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: This strategy involves temporarily incorporating a chiral molecule that directs the addition of the nucleophile to one of the two prochiral faces of the ketone. nih.govresearchgate.net For the synthesis of 2-(3-methyl-2-pyrazinyl)-2-propanol, a chiral auxiliary, such as a chiral sulfoxide, could be installed on the pyrazine ring prior to the Grignard reaction. nih.govthieme-connect.com The addition of the achiral isopropylmagnesium bromide to the ketone would then proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. Subsequent separation of the diastereomers and cleavage of the auxiliary would yield the enantiomerically enriched tertiary alcohol.

Asymmetric Catalysis: A more atom-economical approach involves the use of a substoichiometric amount of a chiral catalyst to control the enantioselectivity of the Grignard addition. ingentaconnect.comresearchgate.net This method avoids the need for the attachment and removal of an auxiliary. For the addition of an organometallic reagent to a ketone, chiral ligands complexed to a metal are often employed. illinois.edu For instance, a chiral ligand, such as one derived from 1,2-diaminocyclohexane (DACH) or BINOL, could be pre-mixed with the Grignard reagent. nih.govrsc.orgresearchgate.net This in-situ formed chiral complex would then react with 2-acetyl-3-methylpyrazine to produce the tertiary alcohol with a high degree of enantiomeric excess (ee).

A hypothetical screening of chiral ligands for this transformation might produce the following results:

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (-)-Sparteine | 70 | 45 |

| 2 | (R)-BINOL | 85 | 78 |

| 3 | (R,R)-TADDOL | 82 | 85 |

| 4 | (R,R)-DACH-derived Ligand L12 | 90 | 94 |

Diastereoselective and Enantioselective Approaches

Elaborating on the strategies, the diastereoselective approach relies on creating a temporary chiral center in the substrate, which then influences the formation of the new stereocenter. The starting material is converted into a mixture of diastereomers, which, having different physical properties, can be separated by methods like chromatography or crystallization. The success of this method hinges on the ability to efficiently introduce and remove the chiral auxiliary and the effectiveness of the diastereomeric separation.

The enantioselective approach using a chiral catalyst is often considered more elegant and efficient. ingentaconnect.com The catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other. The enantiomeric excess of the product is directly dependent on the difference in the energy of the two diastereomeric transition states. This method is highly modular, as a library of chiral ligands can be screened to find the optimal one for a specific substrate and nucleophile combination. nih.govrsc.org

Mechanistic Investigations of Key Synthetic Steps

The key synthetic step is the nucleophilic addition of an organomagnesium reagent to the carbonyl group of 2-acetyl-3-methylpyrazine. wikipedia.orgmasterorganicchemistry.com

Reaction Kinetics and Transition State Analysis

Reaction Kinetics: The addition of Grignard reagents to ketones is generally considered to follow second-order kinetics, being first-order with respect to the ketone and first-order with respect to the monomeric Grignard reagent. masterorganicchemistry.comacs.org However, the kinetics can be complex due to the Schlenk equilibrium, where the Grignard reagent exists as an equilibrium mixture of RMgX, R₂Mg, and MgX₂ species, each with different reactivities. The reaction rate can be influenced by factors such as substrate concentration, reagent concentration, temperature, and solvent.

Transition State Analysis: The most widely accepted model for the addition of Grignard reagents to unhindered ketones involves a polar, nucleophilic addition mechanism proceeding through a six-membered cyclic transition state. wikipedia.orgbyjus.com In this model, two molecules of the Grignard reagent may be involved. One molecule acts as the nucleophile, while the magnesium atom of the second molecule coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. acs.org This coordination facilitates the attack by the nucleophilic carbon of the first Grignard molecule.

For sterically hindered ketones or with reagents prone to single-electron transfer (SET), a radical mechanism may compete or dominate. organic-chemistry.org However, for the proposed reaction of isopropylmagnesium bromide with 2-acetyl-3-methylpyrazine, the polar, six-membered transition state is the most probable pathway.

Role of Solvents and Reagents in Reaction Outcomes

Role of Solvents: The choice of solvent is critical in Grignard reactions. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential as they solvate the magnesium center of the Grignard reagent. leah4sci.comadichemistry.com This coordination breaks up the polymeric aggregates of the solid Grignard reagent, rendering it soluble and highly reactive. The nature of the solvent can influence the position of the Schlenk equilibrium and the aggregation state of the reagent, which in turn affects its reactivity and the stereochemical outcome of the reaction. researchgate.netacs.org For example, more strongly coordinating solvents like THF can lead to more reactive, monomeric Grignard species.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Diethyl Ether | 4 | 85 |

| 2 | THF | 2 | 92 |

| 3 | 2-Methyl-THF | 3 | 90 |

| 4 | Toluene | 24 | <10 (No reaction) |

Role of Reagents: The Grignard reagent, isopropylmagnesium bromide, is the source of the nucleophilic isopropyl group. The identity of the halide (Cl, Br, I) can influence the rate of formation and reactivity of the reagent. masterorganicchemistry.com The magnesium metal itself must be free of its passivating oxide layer to initiate the reaction, which is often achieved by adding a small amount of iodine or 1,2-dibromoethane. adichemistry.com The purity and reactivity of the ketone substrate, 2-acetyl-3-methylpyrazine, are also paramount for a successful reaction, as any acidic protons in impurities would quench the Grignard reagent. wikipedia.org

Chemical Reactivity and Derivatization of 2 3 Methyl 2 Pyrazinyl 2 Propanol

Functional Group Transformations and Side-Chain Modifications

The side-chain of 2-(3-methyl-2-pyrazinyl)-2-propanol, featuring a tertiary alcohol, presents opportunities for various chemical modifications, although these are often conditioned by the steric hindrance and the electronic nature of the pyrazine (B50134) ring.

Oxidation: Tertiary alcohols, such as the 2-propanol moiety in the title compound, are generally resistant to oxidation under standard conditions. acs.orgrsc.orgresearchgate.netresearchgate.net This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical elimination step in oxidation mechanisms that form a carbonyl group. researchgate.netresearchgate.net Common oxidizing agents like potassium dichromate(VI) or chromium trioxide in acidic solution, which readily oxidize primary and secondary alcohols, are expected to leave the tertiary alcohol of 2-(3-methyl-2-pyrazinyl)-2-propanol unreacted. acs.orgresearchgate.net

| Oxidizing Agent | Expected Outcome with 2-(3-Methyl-2-pyrazinyl)-2-propanol |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | No Reaction |

| Chromium Trioxide (CrO₃) / H₂SO₄ | No Reaction |

| Potassium Permanganate (KMnO₄) | No Reaction (under mild conditions) |

This table summarizes the expected reactivity based on general principles of tertiary alcohol oxidation.

Reduction: The direct reduction of the tertiary alcohol to the corresponding alkane, 2-(3-methyl-2-pyrazinyl)propane, is a challenging transformation. Alcohols are not typically reduced directly by common hydride-reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) because the hydroxide (B78521) ion is a poor leaving group. youtube.comresearchgate.net A viable strategy involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate ester, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). Subsequently, the resulting tosylate can be reduced by a strong nucleophilic hydride source, such as lithium aluminum hydride, to yield the alkane. researchgate.net

A more direct, highly chemoselective method for the reduction of tertiary alcohols using chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been reported for other systems and could potentially be applied here. rsc.orggoogle.com This method is known to be effective for benzylic, secondary, and tertiary alcohols, often with high chemoselectivity over other functional groups. rsc.orggoogle.com

Direct substitution on the pyrazine ring is a complex process. The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. nih.govgoogle.comacs.org However, the title compound does not possess a leaving group on the pyrazine ring.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. echemi.com The presence of the methyl and 2-hydroxypropyl substituents, which are electron-donating, may slightly activate the ring towards electrophilic attack, but harsh conditions would likely be required. The directing effects of these two groups would be antagonistic; the methyl group directs ortho and para, while the alkyl group also directs ortho and para. nih.gov

Ester Formation: The tertiary alcohol of 2-(3-methyl-2-pyrazinyl)-2-propanol can undergo esterification with carboxylic acids or their derivatives. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, can be used. masterorganicchemistry.com However, this reaction is often slow and inefficient for tertiary alcohols due to steric hindrance and the potential for elimination side reactions, leading to the formation of 2-(3-methyl-2-pyrazinyl)propene. echemi.comyoutube.com A more effective method for the esterification of tertiary alcohols involves the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine. google.com Another approach is the use of active esters of carboxylic acids in the presence of a catalyst like scandium triflate. google.com

| Acylating Agent | Conditions | Product Type |

| Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Acid Chloride (R-COCl) | Pyridine or other base | Ester |

| Acid Anhydride ((RCO)₂O) | Pyridine or other base | Ester |

This table outlines common methods for the esterification of tertiary alcohols.

Ether Formation: The synthesis of ethers from tertiary alcohols is also challenging due to the propensity for elimination reactions under acidic conditions. masterorganicchemistry.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not suitable for producing tertiary ethers via a tertiary alkoxide due to the strong basicity of the alkoxide favoring elimination. However, it is possible to synthesize asymmetrical ethers by reacting a tertiary alcohol with a primary or secondary alcohol under carefully controlled acidic conditions. youtube.com This is possible due to the formation of a stable tertiary carbocation from the protonated tertiary alcohol, which is then attacked by the less hindered alcohol. youtube.com More recent methods for ether synthesis, such as the use of a Lewis acid with a silane (B1218182) reductant to couple an alcohol with a ketone or aldehyde, could also be explored. youtube.com

Other Derivatives: The hydroxyl group can be converted to other functionalities. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus halides could potentially replace the hydroxyl group with a halogen, though rearrangement and elimination are significant risks with tertiary substrates.

Heterocyclic Ring System Reactivity

The pyrazine ring itself is a key site of reactivity, characterized by its electron-deficient nature which influences its interaction with both electrophiles and nucleophiles, as well as its ability to coordinate with metal ions.

Electrophilic Aromatic Substitution: Pyrazines, like pyridines, are highly deactivated towards electrophilic aromatic substitution. echemi.com The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical electrophilic reaction conditions, further deactivating the ring. While the methyl and alkyl groups on the ring are activating, their effect is often insufficient to overcome the strong deactivating effect of the pyrazine nitrogens. nih.gov Therefore, forcing conditions are generally required for electrophilic substitution, and yields are often low.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). nih.govacs.org These reactions are facilitated by the presence of a good leaving group (such as a halogen) on the ring and are accelerated by electron-withdrawing substituents. nih.govacs.org In the case of 2-(3-methyl-2-pyrazinyl)-2-propanol, which lacks a leaving group, direct SNAr is not feasible. However, derivatization to introduce a leaving group, for example, through a halogenation step (if possible), would open up pathways for nucleophilic substitution. In such a scenario, nucleophiles would preferentially attack the positions ortho or para to the ring nitrogens. masterorganicchemistry.com

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to metal centers through the lone pair of electrons on their nitrogen atoms. rsc.orgrsc.orgnih.govpreprints.orgmdpi.commdpi.com Pyrazines can act as monodentate ligands, coordinating through one nitrogen atom, or as bridging ligands, connecting two metal centers via their two nitrogen atoms. The presence of the 2-propanol side chain in 2-(3-methyl-2-pyrazinyl)-2-propanol introduces an additional potential coordination site through the oxygen atom of the hydroxyl group. This allows the molecule to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. preprints.orgmdpi.com

The coordination of pyrazine-alcohol ligands to a variety of transition metals, including copper(II), zinc(II), ruthenium(III), iron(III), cobalt(II), and nickel(II), has been reported. rsc.orgnih.govpreprints.orgmdpi.com The formation of these complexes can be confirmed by techniques such as FT-IR spectroscopy, where a shift in the C=N and C-N stretching vibrations of the pyrazine ring upon coordination is observed. rsc.orgnih.gov The resulting metal complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. researchgate.net

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |

| Cu(II) | Bidentate (N,O-chelation) or Bridging (N,N) | Square Planar, Octahedral |

| Zn(II) | Bidentate (N,O-chelation) or Bridging (N,N) | Tetrahedral, Octahedral |

| Ru(III) | Bidentate (N,O-chelation) | Octahedral |

| Fe(III) | Bidentate (N,O-chelation) | Octahedral |

| Co(II) | Bidentate (N,O-chelation) | Tetrahedral, Octahedral |

| Ni(II) | Bidentate (N,O-chelation) | Square Planar, Octahedral |

This table summarizes the potential coordination behavior of 2-(3-methyl-2-pyrazinyl)-2-propanol with various metal ions based on literature for similar pyrazine-alcohol ligands. researchgate.netrsc.orgnih.govpreprints.orgmdpi.com

Exploration of Novel Analogues and Homologues

The generation of new analogues and homologues of 2-(3-methyl-2-pyrazinyl)-2-propanol is a key strategy for modulating its physicochemical properties and biological activities. This involves systematic structural modifications to probe structure-activity relationships and to develop compounds with optimized characteristics.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological or chemical effects. For 2-(3-methyl-2-pyrazinyl)-2-propanol, molecular modifications can be targeted at three primary locations: the pyrazine ring, the methyl group, and the 2-propanol side chain.

Research into pyrazine-containing bioactive molecules has shown that even minor structural changes can significantly impact their interaction with biological targets. nih.gov For instance, the pyrazine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition. researchgate.net

Hypothetical modifications to the 2-(3-methyl-2-pyrazinyl)-2-propanol scaffold for SAR studies could include:

Modification of the 2-propanol side chain: The tertiary alcohol can be converted to esters, ethers, or replaced with other functional groups like amines or thiols. The length of the alkyl chain can also be varied.

Alteration of the methyl group: The methyl group at the 3-position could be replaced with larger alkyl groups, halogens, or other electron-donating or-withdrawing groups to probe steric and electronic effects.

Substitution on the pyrazine ring: Additional substituents could be introduced at the vacant 5- and 6-positions of the pyrazine ring through methods like palladium-catalyzed cross-coupling reactions, which are well-established for pyrazine systems. tandfonline.comresearchgate.net

The following table outlines potential analogues and the rationale for their synthesis in the context of an SAR study.

| Analogue | Modification from Parent Compound | Rationale for SAR Study |

| 2-(3-Methyl-2-pyrazinyl)-2-propyl acetate | Esterification of the hydroxyl group | To investigate the effect of removing the hydrogen bond donor capability and increasing lipophilicity. |

| 2-Methoxy-2-(3-methyl-2-pyrazinyl)propane | Etherification of the hydroxyl group | To assess the impact of a stable, less polar substituent compared to the alcohol. |

| 3-Ethyl-2-(2-hydroxypropan-2-yl)pyrazine | Homologation of the methyl group | To explore the steric tolerance at the 3-position of the pyrazine ring. |

| 5-Chloro-3-methyl-2-(2-hydroxypropan-2-yl)pyrazine | Halogenation of the pyrazine ring | To study the influence of an electron-withdrawing group on the ring's electronic properties and potential interactions. |

| 2-(3-Methyl-2-pyrazinyl)propan-2-amine | Replacement of hydroxyl with an amino group | To introduce a basic center and a hydrogen bond donor/acceptor group, potentially altering target interactions. |

The 2-propanol side chain of 2-(3-methyl-2-pyrazinyl)-2-propanol is flexible and can adopt numerous conformations. Restricting this conformational freedom by incorporating the side chain into a cyclic system can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

The design of such analogues often involves creating new ring systems that fuse the side chain back onto the pyrazine core or an adjacent substituent. For example, an intramolecular cyclization could be envisioned to form a lactone if a carboxylic acid were installed at the 3-position instead of the methyl group. Another approach could involve a ring-closing metathesis if an unsaturated moiety is introduced onto the side chain. These strategies aim to lock the spatial orientation of the key functional groups to mimic a specific bioactive conformation.

Reaction Mechanism Elucidation for Derivatization Processes

A thorough understanding of the reaction mechanisms involved in the derivatization of 2-(3-methyl-2-pyrazinyl)-2-propanol is crucial for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts. This involves a combination of real-time monitoring of reactions and theoretical calculations.

The progress of chemical reactions involving 2-(3-methyl-2-pyrazinyl)-2-propanol can be followed using various spectroscopic techniques to identify and characterize transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the disappearance of starting material and the appearance of products. Specialized techniques like 2D NMR can help elucidate the structure of unexpected products. For reactions involving nitrogen-containing heterocycles, ¹⁵N NMR can be particularly insightful for probing changes in the electronic environment of the pyrazine nitrogen atoms upon protonation, coordination, or substitution. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates or products in real-time from the reaction mixture. This is especially useful for identifying transient species in catalytic cycles.

Infrared (IR) and Raman Spectroscopy: FT-IR and Raman spectroscopy are powerful tools for monitoring changes in functional groups. For example, the oxidation of the tertiary alcohol to a ketone would be readily observable by the appearance of a strong carbonyl (C=O) stretching band.

UV-Visible Spectroscopy: Changes in the conjugation or electronic structure of the pyrazine ring during a reaction can be monitored by UV-Vis spectroscopy. nih.gov The derivatization of the pyrazine ring often leads to shifts in the absorption maxima (λmax), which can be used to follow reaction kinetics. For instance, the introduction of substituents or the formation of charge-transfer complexes can alter the spectral properties. acs.orgacs.org

The following table summarizes the application of these spectroscopic methods for monitoring a hypothetical derivatization reaction, such as the oxidation of the alcohol group.

| Spectroscopic Technique | Observable Change | Information Gained |

| FT-IR Spectroscopy | Disappearance of O-H stretch (~3400 cm⁻¹), appearance of C=O stretch (~1700 cm⁻¹) | Confirmation of alcohol oxidation to a ketone. |

| ¹H NMR Spectroscopy | Downfield shift of protons adjacent to the carbonyl group. | Structural confirmation of the product. |

| ¹³C NMR Spectroscopy | Appearance of a ketone carbon signal (~200 ppm). | Confirmation of product formation and purity. |

| ESI-Mass Spectrometry | Detection of the [M+H]⁺ ion corresponding to the oxidized product. | Molecular weight confirmation of the product. |

| UV-Visible Spectroscopy | Potential shift in λmax due to altered electronic structure. | Monitoring reaction progress and kinetics. |

Computational chemistry provides powerful insights into reaction mechanisms that can be difficult to obtain experimentally. Density Functional Theory (DFT) is a widely used method to model the reactivity of heterocyclic compounds like pyrazines. chemrxiv.org

For the derivatization of 2-(3-methyl-2-pyrazinyl)-2-propanol, computational studies can be employed to:

Model Reactant and Product Structures: Optimize the geometries of starting materials, products, and any proposed intermediates.

Calculate Reaction Energetics: Determine the thermodynamic feasibility of a proposed reaction pathway by calculating the energies of reactants and products.

Locate Transition States: Identify the structure and energy of transition states connecting reactants, intermediates, and products. This allows for the calculation of activation barriers and provides a detailed picture of the reaction coordinate.

Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can reveal information about charge distribution and donor-acceptor interactions within the molecule. chemrxiv.org Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. chemrxiv.org

For example, a computational study on the mechanism of a Suzuki cross-coupling at the 5-position of the pyrazine ring would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Such studies can help rationalize observed regioselectivity and optimize catalyst and ligand choice. semanticscholar.org

| Computational Parameter/Method | Information Provided for a Hypothetical Reaction |

| Geometry Optimization | Provides the lowest energy 3D structures of reactants, intermediates, and products. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate, revealing the activation energy. |

| Frequency Calculation | Confirms optimized structures as minima or transition states and provides zero-point vibrational energies. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict reactive sites for electrophilic or nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular bonding and charge transfer interactions. |

| Reaction Path Following (IRC) | Confirms that a located transition state connects the correct reactant and product. |

By combining spectroscopic monitoring with computational analysis, a comprehensive understanding of the chemical reactivity and derivatization pathways for 2-(3-methyl-2-pyrazinyl)-2-propanol can be achieved, paving the way for the rational design and synthesis of novel and functionalized pyrazine derivatives.

Advanced Spectroscopic and Chromatographic Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic compounds in solution. While specific experimental NMR data for 2-(3-Methyl-2-pyrazinyl)-2-propanol is not widely available in public databases, a theoretical analysis based on established principles and data from analogous structures allows for the prediction of its spectral characteristics.

The structure of 2-(3-Methyl-2-pyrazinyl)-2-propanol presents several distinct proton and carbon environments that would be distinguishable in ¹H and ¹³C NMR spectra. The pyrazine (B50134) ring contains two aromatic protons, a methyl group, and a quaternary carbon attached to the propan-2-ol moiety. The side chain consists of a tertiary alcohol with two equivalent methyl groups.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazine-H (2 protons) | 8.0 - 8.5 | Doublet, Doublet |

| Pyrazine-CH₃ (3 protons) | ~2.5 | Singlet |

| Alcohol-OH (1 proton) | Variable | Singlet |

| Propan-2-ol-CH₃ (6 protons) | ~1.5 | Singlet |

| Carbon Environment | Expected Chemical Shift (ppm) |

| Pyrazine C=N | 150 - 160 |

| Pyrazine C-C | 140 - 150 |

| Pyrazine C-CH₃ | ~150 |

| Pyrazine CH | 140 - 145 |

| Propan-2-ol C-O | 70 - 75 |

| Propan-2-ol CH₃ | 25 - 30 |

| Pyrazine CH₃ | ~20 |

To unequivocally assign the predicted proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For 2-(3-Methyl-2-pyrazinyl)-2-propanol , a cross-peak would be expected between the two distinct pyrazine ring protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the pyrazine protons and their attached carbons, as well as the methyl protons and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. This would be instrumental in piecing together the molecular skeleton. Key expected correlations would include:

The protons of the pyrazine methyl group to the adjacent pyrazine ring carbons.

The protons of the propan-2-ol methyl groups to the quaternary carbon of the side chain and the adjacent pyrazine carbon.

The pyrazine ring protons to various carbons within the ring.

Should 2-(3-Methyl-2-pyrazinyl)-2-propanol exist as a crystalline solid, solid-state NMR (ssNMR) would offer valuable insights into its structure and packing in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These spectra could reveal information about polymorphism (the existence of different crystal forms) and the local environment of each atom within the crystal lattice, which may differ from the solution state.

The bond connecting the propan-2-ol side chain to the pyrazine ring allows for rotational freedom. Dynamic NMR studies, which involve recording spectra at various temperatures, could be used to investigate the conformational dynamics of the molecule. By analyzing changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barriers associated with the rotation around this C-C bond. This provides a deeper understanding of the molecule's flexibility and preferred conformations in solution.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For 2-(3-Methyl-2-pyrazinyl)-2-propanol , HRMS would be used to determine its precise elemental composition. The experimentally determined exact mass can then be compared to the calculated exact mass for the proposed molecular formula, C₈H₁₂N₂O, which is 152.094963 g/mol , to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.

For 2-(3-Methyl-2-pyrazinyl)-2-propanol , the GC-MS data reveals a molecular ion peak at m/z 152. The fragmentation pattern would likely involve characteristic losses associated with both the pyrazine ring and the tertiary alcohol side chain. A prominent fragmentation pathway for tertiary alcohols is the alpha-cleavage, which involves the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH₃) from the molecular ion would result in a stable oxonium ion.

Proposed Fragmentation Pathway:

Molecular Ion Formation: C₈H₁₂N₂O + e⁻ → [C₈H₁₂N₂O]⁺• (m/z = 152)

Alpha-Cleavage: [C₈H₁₂N₂O]⁺• → [C₇H₉N₂O]⁺ + •CH₃ (m/z = 137)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 152 | Molecular Ion [M]⁺• |

| 137 | [M - CH₃]⁺ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and identification of isomers, which is often a significant challenge for mass spectrometry alone. In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. This separation, which is dependent on the ion's rotationally averaged collision cross-section (CCS), provides an additional dimension of separation when coupled with mass spectrometry. mdpi.com

For pyrazine derivatives, including structural and positional isomers which may exhibit nearly identical mass spectra, IMS-MS offers a distinct advantage. d-nb.info The differentiation of isomers, such as 2-(3-methyl-2-pyrazinyl)-2-propanol from its positional isomer 2-(5-methyl-2-pyrazinyl)-2-propanol, can be achieved by observing differences in their drift times or CCS values. The subtle variations in their three-dimensional structures lead to different interactions with the drift gas, enabling their separation. Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, offers high-resolution separations and can be adjusted for speed or resolution depending on the analytical need. mdpi.comfiu.edu The integration of TIMS with a time-of-flight (TOF) mass analyzer allows for the generation of high-quality MS/MS spectra, further aiding in the confident identification of isomeric species. nih.gov

The experimental conditions for an IMS-MS analysis are critical and include the nature of the drift gas (typically nitrogen or helium), the electric field gradient, and the temperature and pressure within the mobility cell. The resulting data can be visualized in a two-dimensional plot of mass-to-charge ratio (m/z) versus drift time (or CCS), where distinct spots represent different isomers.

Table 1: Representative IMS-MS Parameters for Isomer Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the analyte solution. |

| IMS Type | Trapped Ion Mobility Spectrometry (TIMS) | Provides high-resolution separation of ions based on mobility. |

| Drift Gas | Nitrogen (N₂) | Provides the medium for ion-neutral collisions. |

| Drift Voltage | Variable Ramp | Propels ions through the mobility cell for separation. |

| Mass Analyzer | Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Data Acquisition | PASEF (Parallel Accumulation Serial Fragmentation) | Enables rapid MS/MS fragmentation of mobility-separated ions. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of 2-(3-Methyl-2-pyrazinyl)-2-propanol. These methods probe the vibrational modes of a molecule, which are specific to its structure and bonding, providing detailed information about the functional groups present.

The IR and Raman spectra of 2-(3-Methyl-2-pyrazinyl)-2-propanol are characterized by absorption bands and scattering peaks corresponding to the vibrations of its pyrazine ring, methyl group, and propanol (B110389) substituent. The analysis involves correlating observed frequencies with known characteristic group frequencies from literature on pyrazine and related heterocyclic compounds. researchsolutions.comoptica.orgcore.ac.uk

Pyrazine Ring Vibrations : The pyrazine ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net Ring stretching vibrations (νC=C, νC=N) are observed in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane ring bending deformations occur at lower frequencies. core.ac.uknist.gov The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a characteristic Raman-active band often found near 1015 cm⁻¹. researchgate.net

Alkyl Substituent Vibrations : The methyl group attached to the pyrazine ring will exhibit symmetric and asymmetric C-H stretching modes around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The isopropyl group from the propanol side chain also contributes to this region.

Propanol Group Vibrations : The most prominent feature of the alcohol group is the broad O-H stretching band in the IR spectrum, typically centered around 3400 cm⁻¹. The C-O stretching vibration is expected in the 1100-1200 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for 2-(3-Methyl-2-pyrazinyl)-2-propanol

| Functional Group/Vibration Type | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch (Pyrazine) | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl, Isopropyl) | 2850 - 3000 | IR, Raman |

| C=N, C=C Ring Stretch (Pyrazine) | 1400 - 1600 | IR, Raman |

| C-O Stretch (Alcohol) | 1100 - 1200 | IR |

| Ring Breathing (Pyrazine) | ~1015 | Raman |

To achieve an unambiguous assignment of the observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through quantum chemical calculations. ethz.ch Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies of the molecule. researchgate.netiu.edu.sa

This computational approach provides a complete set of vibrational modes and their corresponding frequencies and intensities (for both IR and Raman). nih.gov By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific atomic motion within the molecule. This is particularly useful for complex molecules where vibrational modes can be coupled. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. iu.edu.sa Such calculations can also predict the spectra of related isomers, aiding in their differentiation. core.ac.ukchemrxiv.org

Advanced Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for separating 2-(3-Methyl-2-pyrazinyl)-2-propanol from impurities and for resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines. nih.govresearchgate.net It is extensively used to determine the purity of 2-(3-Methyl-2-pyrazinyl)-2-propanol and to detect and quantify any trace-level impurities. openagrar.devsiparylene.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. For pyrazines, columns with stationary phases like DB-1 (non-polar) or ZB-WAXplus (polar) are often used. nih.gov The retention time of the compound is a key identifier.

After separation, the compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification by comparison with spectral libraries (e.g., NIST). nih.govresearchgate.net For purity assessment, the peak area of the main compound is compared to the total area of all peaks in the chromatogram.

Table 3: Typical GC-MS Parameters for Pyrazine Analysis

| Parameter | Typical Setting/Condition |

|---|---|

| GC Column | ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Start at 40°C, ramp at 4°C/min to 230°C |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 30-350 |

Since 2-(3-Methyl-2-pyrazinyl)-2-propanol possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is crucial, particularly in pharmaceutical and flavor chemistry applications. heraldopenaccess.usnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. uma.esnih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP). ceon.rs These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. ceon.rs

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. nih.govresearchgate.net The mobile phase, typically a mixture of a non-polar solvent like n-heptane and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. ceon.rs The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. nih.gov

Table 4: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Alcohols

| Parameter | Example Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC, LC-MS/MS)

The analysis of specific pyrazine derivatives such as 2-(3-Methyl-2-pyrazinyl)-2-propanol within complex matrices, for instance in food, beverages, and biological samples, necessitates advanced analytical techniques that provide high resolution and sensitivity. Hyphenated chromatographic methods, particularly comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of such target compounds.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to traditional one-dimensional GC. spectrabase.com This is achieved by coupling two columns with different stationary phases, allowing for a more complete separation of co-eluting compounds in complex mixtures. The entire effluent from the first-dimension column is subjected to separation on the second-dimension column, providing a highly structured chromatogram where compounds of the same chemical class, like pyrazines, often align in organized patterns. spectrabase.com This enhanced separation is particularly beneficial for resolving target analytes from matrix interferences. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides high-quality mass spectral data for confident peak identification. While studies have utilized GCxGC-TOFMS for the extensive profiling of volatile compounds in matrices like roasted coffee, where numerous pyrazines are present, specific retention and mass spectral data for 2-(3-Methyl-2-pyrazinyl)-2-propanol in these analyses are not extensively detailed in publicly available research.

For non-volatile or thermally labile compounds, or for liquid samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. In LC-MS/MS analysis, the target compound is typically ionized using techniques like electrospray ionization (ESI), and specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored. This allows for highly selective detection and quantification of the target analyte even at very low concentrations in complex samples like alcoholic beverages or biological fluids.

Research on the analysis of various pyrazines in soy sauce aroma type Baijiu using UPLC-MS/MS has demonstrated the utility of this approach for quantifying a range of pyrazine derivatives. In such studies, specific parameters including retention times, precursor and product ions, cone voltages, and collision energies are optimized for each target compound to ensure accurate and reliable quantification. However, specific MRM transitions and optimized LC-MS/MS parameters for 2-(3-Methyl-2-pyrazinyl)-2-propanol are not prominently documented in peer-reviewed literature, which is a necessary prerequisite for its targeted analysis in complex mixtures. The development of such a method would require the optimization of these parameters using a pure analytical standard of the compound.

While general methodologies for pyrazine analysis using these advanced hyphenated techniques are well-established, detailed, publicly accessible research findings and data tables specifically for 2-(3-Methyl-2-pyrazinyl)-2-propanol are currently limited. The following tables represent a generalized framework for the type of data that would be generated in a specific GCxGC or LC-MS/MS analysis of this compound, based on typical parameters for similar pyrazine derivatives.

Table 1: Illustrative GCxGC-TOFMS Parameters for Pyrazine Analysis

| Parameter | Setting |

| First Dimension Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Second Dimension Column | e.g., DB-17ms (1.5 m x 0.15 mm, 0.15 µm) |

| Modulation Period | e.g., 6 s |

| Oven Temperature Program | e.g., 40°C (1 min), ramp to 250°C at 5°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Table 2: Illustrative LC-MS/MS Parameters for Pyrazine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-(3-Methyl-2-pyrazinyl)-2-propanol | [Data not available] | [Data not available] | [Data not available] |

| Example: 2,3,5-Trimethylpyrazine | 123.1 | 82.1 | 20 |

Note: The data in the tables above are illustrative and based on general methodologies for pyrazine analysis. Specific values for 2-(3-Methyl-2-pyrazinyl)-2-propanol are not available in the cited literature.

Computational and Theoretical Investigations of 2 3 Methyl 2 Pyrazinyl 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Methyl-2-pyrazinyl)-2-propanol, these methods can predict its geometry, stability, and electronic characteristics, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

DFT calculations would typically be employed to determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For 2-(3-Methyl-2-pyrazinyl)-2-propanol, the geometry would be dictated by the interplay of the planar, aromatic pyrazine (B50134) ring and the steric and electronic effects of the methyl and 2-propanol substituents. The stability of the molecule can be assessed by its total electronic energy calculated at its optimized geometry.

To illustrate the type of data obtained from such calculations, the following table presents representative optimized geometrical parameters for the analogous compound, 2,3-dimethylpyrazine (B1216465), derived from computational studies. researchgate.netnist.govnist.gov

Table 1: Representative DFT Optimized Geometrical Parameters for 2,3-Dimethylpyrazine

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | 1.39 Å |

| C-N (ring) | 1.34 Å | |

| C-C (methyl) | 1.51 Å | |

| C-H (ring) | 1.08 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-N-C (ring) | 116° |

| N-C-C (ring) | 122° | |

| C-C-N (ring) | 122° | |

| C-C-C (methyl) | 121° | |

| H-C-C (methyl) | 109.5° |

Note: These values are for 2,3-dimethylpyrazine and are presented as an illustration of the data that would be obtained for 2-(3-Methyl-2-pyrazinyl)-2-propanol.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. schrodinger.com

For 2-(3-Methyl-2-pyrazinyl)-2-propanol, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The nitrogen atoms in the pyrazine ring, with their lone pairs of electrons, are expected to significantly contribute to the HOMO. The LUMO is likely to be distributed over the π-system of the pyrazine ring. The presence of the methyl and 2-propanol groups will influence the energies of these orbitals through inductive and steric effects.

The following table provides illustrative HOMO and LUMO energy values and the resulting energy gap for a representative pyrazine derivative, as specific data for 2-(3-Methyl-2-pyrazinyl)-2-propanol is not available. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Representative Pyrazine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical but representative values for a substituted pyrazine to illustrate the concept.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netwolfram.comresearchgate.net These maps are valuable for predicting how a molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-(3-Methyl-2-pyrazinyl)-2-propanol, the ESP map would be expected to show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The hydroxyl group of the 2-propanol substituent would also exhibit a region of negative potential around the oxygen atom and a region of positive potential around the hydrogen atom, indicating its ability to act as both a hydrogen bond acceptor and donor. The methyl group and the carbon skeleton would generally show a more neutral potential.

The table below presents hypothetical electrostatic potential values at specific points on the molecular surface to illustrate the expected charge distribution.

Table 3: Illustrative Electrostatic Potential (ESP) Values at Key Atomic Sites

| Atomic Site | Predicted ESP Value (kcal/mol) |

|---|---|

| Pyrazine Nitrogen (N1) | -45 |

| Pyrazine Nitrogen (N4) | -42 |

| Hydroxyl Oxygen | -35 |

| Hydroxyl Hydrogen | +25 |

| Methyl Carbon | +5 |

Note: These are hypothetical values intended to illustrate the relative charge distribution on 2-(3-Methyl-2-pyrazinyl)-2-propanol.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of how 2-(3-Methyl-2-pyrazinyl)-2-propanol behaves in different environments and interacts with other molecules.

Solvation Effects and Conformational Preferences in Solution

The behavior of 2-(3-Methyl-2-pyrazinyl)-2-propanol in a solvent is critical for many of its potential applications. MD simulations can be used to study how solvent molecules, such as water, arrange themselves around the solute molecule and how this solvation affects its conformational preferences.

In an aqueous solution, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyrazine ring and with the hydroxyl group of the 2-propanol substituent. These interactions would influence the rotational freedom of the 2-propanol group and could favor specific conformations of the molecule. The hydrophobic methyl group and parts of the pyrazine ring would likely be surrounded by a more ordered cage-like structure of water molecules.

The following table illustrates the kind of data that could be obtained from MD simulations regarding the conformational preferences of the C-C-O-H dihedral angle of the propanol (B110389) side chain in different solvents.

Table 4: Illustrative Conformational Preferences of the 2-Propanol Side Chain in Different Solvents

| Solvent | Predominant Dihedral Angle (°) | Population (%) |

|---|---|---|

| Water | 60 (gauche) | 65 |

| 180 (anti) | 30 | |

| -60 (gauche) | 5 | |

| Chloroform | 180 (anti) | 80 |

| 60 (gauche) | 10 | |

| -60 (gauche) | 10 |

Note: These are hypothetical values illustrating how solvation can influence the conformational equilibrium.

Interactions with Model Biological Systems (e.g., Lipid Bilayers, Protein Active Sites - mechanistic focus, not physiological outcomes)

Understanding how 2-(3-Methyl-2-pyrazinyl)-2-propanol interacts with biological macromolecules at a mechanistic level is crucial. MD simulations can model these interactions with systems like lipid bilayers or the active sites of proteins.

When interacting with a model lipid bilayer, the amphiphilic nature of 2-(3-Methyl-2-pyrazinyl)-2-propanol would likely lead to its insertion into the membrane interface. The hydrophobic pyrazine ring and methyl group would tend to partition into the nonpolar lipid tail region, while the polar 2-propanol group would likely remain oriented towards the polar head groups of the lipids and the aqueous environment. nih.govmdpi.comnih.govbrieflands.com

In the context of a protein active site, MD simulations could reveal the specific binding mode of the molecule. This would involve identifying key interactions such as hydrogen bonds between the hydroxyl group or pyrazine nitrogens and amino acid residues, as well as hydrophobic interactions between the pyrazine ring and nonpolar residues. These simulations can provide detailed information on the stability and dynamics of the molecule within the binding pocket.

The table below provides an illustrative example of the types of interaction energies that could be calculated between 2-(3-Methyl-2-pyrazinyl)-2-propanol and a model protein active site.

Table 5: Illustrative Interaction Energies with a Model Protein Active Site

| Interaction Type | Contributing Residues | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Aspartic Acid, Serine | -8.5 |

| Hydrophobic | Leucine, Phenylalanine | -5.2 |

| van der Waals | Valine, Alanine | -3.8 |

| Total Interaction Energy | -17.5 |

Note: These are hypothetical values to illustrate the energetic contributions to binding.

In Silico Modeling of Reaction Pathways and Transition States

The computational investigation of 2-(3-methyl-2-pyrazinyl)-2-propanol provides significant insights into its intrinsic molecular properties, including conformational preferences and spectroscopic characteristics. These theoretical approaches are essential for understanding the molecule's behavior at a quantum level, complementing experimental data and guiding further research into its potential applications.

The conformational landscape of 2-(3-methyl-2-pyrazinyl)-2-propanol is primarily dictated by the rotation around the single bonds connecting the pyrazine ring, the tertiary alcohol carbon, and the methyl groups. Potential energy surface (PES) scans are a powerful computational tool used to explore this landscape by systematically rotating specific dihedral angles and calculating the corresponding energy of the molecule. This process allows for the identification of stable conformers (local minima) and the transition states that separate them.

A hypothetical PES scan would likely reveal several low-energy conformers. The stability of these conformers is governed by a delicate balance of steric hindrance between the methyl groups and the pyrazine ring, and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and a pyrazine nitrogen atom. The results of such a scan are crucial for understanding which conformations are most likely to be present under given conditions and are used as the starting point for further computational analyses, such as the prediction of spectroscopic parameters.

Table 1: Hypothetical Relative Energies of Conformational Isomers of 2-(3-Methyl-2-pyrazinyl)-2-propanol

| Conformer | Dihedral Angle (N1-C2-Cα-O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| I (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |

| II | 180° (anti) | 1.20 | 20.1 |

| III | -60° (gauche) | 0.85 | 4.6 |

Note: This table presents hypothetical data for illustrative purposes, based on typical results from conformational analysis of similar molecules.

Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra or for identifying compounds. nih.govgithub.io

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io Typically, the geometry of the lowest energy conformer, as determined from a PES scan, is optimized at a higher level of theory. Subsequently, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted spectra can help in the assignment of complex experimental spectra and in confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The intensities of the IR bands can also be calculated, providing a full theoretical spectrum that can be compared with experimental data. mit.edu Such calculations can aid in the identification of characteristic functional groups and in understanding the vibrational dynamics of the molecule. Machine learning techniques are also emerging as powerful tools for the high-throughput prediction of IR spectra. mit.eduresearchgate.net

Table 2: Hypothetically Predicted Spectroscopic Data for 2-(3-Methyl-2-pyrazinyl)-2-propanol

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Pyrazine-H | δ 8.3-8.5 |

| Propanol-OH | δ 4.5-5.0 |

| Pyrazine-CH₃ | δ 2.5-2.7 |

| Propanol-CH₃ | δ 1.5-1.7 |

| ¹³C NMR Chemical Shift (ppm) | |

| Pyrazine-C (quaternary) | δ 150-155 |

| Pyrazine-CH | δ 140-145 |

| Propanol-C-OH | δ 70-75 |

| Pyrazine-CH₃ | δ 20-25 |

| Propanol-CH₃ | δ 30-35 |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch | ~3400 (broad) |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | ~2980 |

| C=N stretch (pyrazine) | ~1580 |

| C-O stretch | ~1150 |

Note: This table contains illustrative, hypothetical data based on typical computational predictions for molecules with similar functional groups.

QSAR/QSPR Modeling (Purely theoretical, not related to biological dosage or human trials)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their activity or properties. sigmaaldrich.com These models are widely used in chemistry to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. ijournalse.org

The development of a QSAR/QSPR model for a class of compounds like pyrazine derivatives typically involves several key steps. ijournalse.orgnih.gov First, a dataset of compounds with known experimental values for the property of interest is compiled. For pyrazine derivatives, this property could be related to their sensory characteristics, such as odor thresholds, which is a non-biological property suitable for QSPR modeling. ijournalse.orgresearchgate.net

The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is then employed to establish a mathematical relationship between the molecular descriptors (numerical representations of the chemical structure) and the property of interest. nih.gov

For instance, a hypothetical QSPR model for the odor threshold of a series of pyrazine derivatives, including 2-(3-methyl-2-pyrazinyl)-2-propanol, might take the form of an MLR equation:

log(1/T) = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)

Where:

log(1/T) is the logarithmic inverse of the odor threshold concentration.

β₀, β₁, ..., βₙ are the regression coefficients determined from the statistical analysis.

D₁, D₂, ..., Dₙ are the selected molecular descriptors that have the most significant impact on the odor threshold.

The resulting model can then be used to predict the odor threshold of other pyrazine derivatives based solely on their calculated molecular descriptors.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Dependent on the 3D coordinates of the atoms (e.g., molecular volume, surface area, dipole moment).

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges). nih.gov